2,6-Diethyl-N-(2-propoxyethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

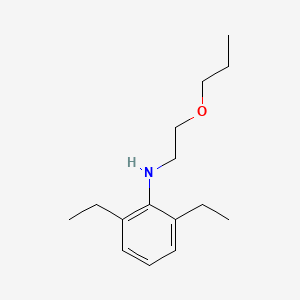

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethyl-N-(2-propoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-4-11-17-12-10-16-15-13(5-2)8-7-9-14(15)6-3/h7-9,16H,4-6,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEGEQGTAYAXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCNC1=C(C=CC=C1CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600638 | |

| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61874-13-3 | |

| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-diethyl phenyl)-(2-propoxy ethyl)-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 2,6-Diethyl-N-(2-propoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethyl-N-(2-propoxyethyl)aniline is an organic compound with the chemical formula C15H25NO.[1][2][3] It is a substituted aniline (B41778) that is of significant interest in various industrial and research applications. Primarily, it serves as a key intermediate in the synthesis of the chloroacetamide herbicide, pretilachlor (B132322), which is widely used in agriculture for the control of grassy weeds in rice crops.[3] Beyond its role in agrochemicals, this compound also finds utility in the manufacturing of dyes and has been explored as an antiknock agent in gasoline.[4] Its molecular structure, featuring a sterically hindered aniline nitrogen, imparts unique chemical properties that are valuable in organic synthesis.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological relevance.

Chemical and Physical Properties

This compound is a light yellow, transparent liquid at room temperature.[3][4] It is characterized by its poor solubility in water but good solubility in organic solvents such as toluene (B28343) and benzene.[4] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 61874-13-3 | [2] |

| Molecular Formula | C15H25NO | [1][2][3] |

| Molecular Weight | 235.37 g/mol | [1] |

| Appearance | Light yellow transparent liquid | [3][4] |

| Boiling Point | 352 °C | [3][5] |

| Density | 0.953 g/cm³ | [5] |

| Flash Point | 150 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like toluene and benzene. | [4] |

Synthesis Protocols

The synthesis of this compound is primarily achieved through the N-alkylation of 2,6-diethylaniline (B152787). Several methods have been reported, with variations in the alkylating agent, catalyst, and reaction conditions.

N-Alkylation using 2-Chloroethyl Propyl Ether

This method involves the direct alkylation of 2,6-diethylaniline with 2-chloroethyl propyl ether. To minimize the formation of the dialkylated byproduct, an excess of 2,6-diethylaniline is often employed.[6]

Experimental Protocol:

-

Reactants: 2,6-diethylaniline and 2-chloroethyl propyl ether.

-

Reaction Conditions: A molar ratio of 3:1 (2,6-diethylaniline to 2-chloro-1-ethoxypropane) is used. The reaction is carried out at a temperature of 170°C for 10 hours.[7]

-

Procedure: The reactants are heated under the specified conditions.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as distillation or column chromatography.

-

Yield: A product molar yield of 85.6% has been reported under these optimal conditions.[7]

A logical workflow for this synthesis is depicted below.

Caption: Synthesis of this compound via N-alkylation.

Reductive Amination

An alternative and often more selective route is reductive amination. This "one-pot" method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent.[6]

Experimental Protocol:

-

Reactants: 2,6-diethylaniline and 2-propoxyacetaldehyde.

-

Catalyst and Reducing Agent: A Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor is highly effective.[6]

-

Procedure: The reaction proceeds through the in-situ formation of an imine intermediate, which is immediately reduced to the target secondary amine. This method is noted for its mild reaction conditions, proceeding smoothly at room temperature, and offering high selectivity for the mono-alkylation product with excellent yields.[6]

The logical flow of the reductive amination process is illustrated below.

Caption: Reductive amination for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.6 - 7.1 (multiplet) |

| N-CH₂- | ~3.0 - 3.4 |

| O-CH₂- (propoxy) | ~3.4 - 3.6 |

| -CH₂- (propoxy) | ~1.5 - 1.7 |

| -CH₃ (propoxy) | ~0.9 |

| Ar-CH₂- | ~2.5 - 2.7 (quartet) |

| Ar-CH₂-CH₃ | ~1.1 - 1.3 (triplet) |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 140.0 - 142.0 |

| Aromatic C-CH₂CH₃ | 136.0 - 137.0 |

| Aromatic CH | 125.0 - 129.0 |

| N-CH₂- | ~45 - 50 |

| O-CH₂- (propoxy) | ~70 - 75 |

| -CH₂- (propoxy) | ~22 - 24 |

| -CH₃ (propoxy) | ~10 - 12 |

| Ar-CH₂- | ~24 - 26 |

| Ar-CH₂-CH₃ | ~13 - 15 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (MW = 235.37 g/mol ), the molecular ion peak [M]+ would be expected at m/z 235.

Expected Fragmentation Patterns:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[8][9]

-

Loss of Alkyl Groups: Fragmentation may involve the loss of the ethyl or propoxyethyl side chains.

A general workflow for the analytical characterization is presented below.

Caption: Workflow for the analytical characterization of the target compound.

Biological Activity and Signaling Pathways

There is a lack of direct studies on the biological activity and specific signaling pathways of this compound in the available scientific literature. Its primary biological relevance is derived from its role as a precursor to the herbicide pretilachlor.

Relationship to Pretilachlor and Mode of Action

Pretilachlor is a selective herbicide that acts by inhibiting the synthesis of very long-chain fatty acids in plants. This disruption of fatty acid metabolism interferes with cell division and growth, ultimately leading to the death of susceptible weeds. The biological activity of pretilachlor is therefore not directly attributed to the this compound moiety itself, but rather to the final chloroacetamide structure.

The logical relationship from the starting material to the biological effect of the final product is shown below.

Caption: The synthetic pathway to Pretilachlor and its biological mode of action.

Considerations for Drug Development

Aniline and its derivatives are common motifs in drug candidates; however, they can present challenges related to metabolic instability and potential toxicity.[10] The substitution pattern on the aniline ring and the nitrogen atom significantly influences the pharmacokinetic and toxicological properties of these compounds. The steric hindrance provided by the two ethyl groups at the ortho positions in this compound may affect its metabolic profile.[11] For drug development professionals, understanding the structure-activity and structure-toxicity relationships of substituted anilines is crucial for designing safer and more effective therapeutic agents.[12]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[7]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through robust and high-yielding methods such as N-alkylation and reductive amination. While its primary application is in the agrochemical industry, its structural features are of interest to researchers in organic synthesis and medicinal chemistry. A comprehensive understanding of its chemical behavior, coupled with appropriate safety protocols, is essential for its effective and safe utilization in research and development. Further studies are warranted to fully elucidate its toxicological profile and to explore any potential biological activities independent of its role as a herbicide precursor.

References

- 1. This compound | 61874-13-3 [chemicalbook.com]

- 2. This compound | C15H25NO | CID 19855320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 61874-13-3 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 61874-13-3 | Benchchem [benchchem.com]

- 7. aksci.com [aksci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. biopartner.co.uk [biopartner.co.uk]

- 11. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Diethyl-N-(2-propoxyethyl)aniline (CAS: 61874-13-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Diethyl-N-(2-propoxyethyl)aniline (CAS number 61874-13-3), an organic compound with significant applications as a chemical intermediate. This document details its physicochemical properties, various synthetic methodologies, and current industrial uses. While primarily utilized in the agrochemical sector, this guide also explores potential applications in research and drug development by examining the biological activities of the broader class of N-alkylanilines and substituted anilines. Detailed experimental protocols for its synthesis are provided, alongside visualizations of these synthetic pathways, to support further research and development efforts.

Introduction

This compound is an N-substituted aniline (B41778) derivative characterized by two ethyl groups at the ortho positions of the aniline ring and a 2-propoxyethyl group on the nitrogen atom.[1] This specific substitution pattern results in a sterically hindered environment around the nitrogen, influencing its reactivity and physical properties.[1] While its primary established role is as a key intermediate in the synthesis of the herbicide pretilachlor, its structural motifs are of interest to medicinal chemists.[1] Substituted anilines are a cornerstone in the development of a wide range of pharmaceuticals, acting as crucial pharmacophores in drugs targeting everything from cancer to infectious diseases.[2] This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers exploring its potential beyond its current applications.

Physicochemical Properties

This compound is a light yellow, transparent liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 61874-13-3 | [4] |

| Molecular Formula | C₁₅H₂₅NO | [4] |

| Molecular Weight | 235.37 g/mol | [4] |

| Appearance | Light yellow transparent liquid | [3] |

| Boiling Point | 352 °C | [5] |

| Density | 0.953 g/cm³ | [5] |

| Flash Point | 150 °C | [5] |

| Solubility | Sparingly soluble in water, soluble in most organic solvents. | [3] |

Synthesis of this compound

The synthesis of this compound has been approached through several methods, primarily focusing on the N-alkylation of 2,6-diethylaniline (B152787). The choice of synthetic route can influence yield, purity, and scalability.

N-Alkylation with 2-Propoxyethyl Halides

A common method involves the direct N-alkylation of 2,6-diethylaniline with a 2-propoxyethyl halide, such as 1-chloro-2-propoxyethane. This reaction is typically carried out in the presence of a base or catalyst to neutralize the resulting hydrohalic acid. A significant challenge with this method is the potential for dialkylation, leading to the formation of N,N-bis(2-propoxyethyl)-2,6-diethylaniline as a byproduct.[6] To minimize this, an excess of 2,6-diethylaniline is often employed.[6]

Reductive Amination

Reductive amination presents a more selective, one-pot alternative. This method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent.[6] The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the desired secondary amine.[6] A common system for this transformation uses a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor, which is noted for its mild reaction conditions.[6][7]

Summary of Synthetic Protocols

The following table summarizes various experimental conditions for the synthesis of this compound.

| Method | Reactants | Catalyst/Reagents | Conditions | Yield | Reference(s) |

| N-Alkylation | 2,6-diethylaniline, 2-chloro-1-ethoxypropane | - | 170 °C, 10 hours, 3:1 molar ratio of aniline to halide | 85.6% | [8] |

| N-Alkylation | 2,6-diethylaniline, 1-propoxy-2-chloroethane | FeCl₂ | Reflux at 150 °C for 15 hours | 92.0% | [9] |

| Catalytic Hydrogenation | 2,6-diethylaniline, 2-propoxyethanol | Proprietary Catalyst | 270 °C, 2 bars H₂ pressure | Not specified | [10] |

Experimental Protocols

-

To a 100 ml three-necked flask, add 29.89 g (0.2 mol) of 2,6-diethylaniline.

-

Add 49.04 g (0.4 mol) of 1-propoxy-2-chloroethane and 12.68 g (0.1 mol) of FeCl₂.

-

Heat the mixture to reflux at 150 °C for 15 hours.

-

After cooling to room temperature, dilute the solution with dichloromethane.

-

Wash the organic solution with a 10% sodium hydroxide (B78521) solution until a pH of 7-8 is achieved.

-

Filter the solution through Celite.

-

Separate the organic layer and dry it over magnesium sulfate.

-

Concentrate the solution under reduced pressure and distill under vacuum (110-115 °C at 0.6 Torr) to yield the product.

-

Combine 2,6-diethylaniline and 2-chloro-1-ethoxypropane in a 3:1 molar ratio in a reaction vessel.

-

Heat the reaction mixture to 170 °C.

-

Maintain the temperature for 10 hours.

-

Upon completion, cool the mixture and purify the product, typically by distillation or chromatography.

Visualization of Synthetic Workflows

Caption: Workflow for N-Alkylation Synthesis.

Caption: Workflow for Reductive Amination Synthesis.

Industrial Applications

The primary industrial application of this compound is as a crucial intermediate in the manufacture of pretilachlor, a selective, pre-emergence herbicide used extensively in rice cultivation.[1] It is also used in the production of dyes and pigments.[3] Some sources suggest its utility as an antiknock agent in gasoline, though this application is less documented.[11]

Potential for Research and Drug Development

While no specific biological activities or signaling pathway involvements have been documented for this compound itself, the broader class of substituted and N-alkylanilines is of significant interest in medicinal chemistry.

Context from Substituted Anilines

Substituted anilines are considered "privileged structures" in drug discovery, forming the core of numerous therapeutic agents.[2] They are found in:

-

Tyrosine Kinase Inhibitors (TKIs): Anilinoquinazoline and anilinoquinoline scaffolds are central to many TKIs used in oncology.[2]

-

Analgesics: Several non-steroidal anti-inflammatory drugs (NSAIDs) and other pain relievers contain the aniline motif.[2]

-

Antimicrobial Agents: N-alkylaniline derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12]

The presence of the aniline core in this compound suggests that it could serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities. The steric hindrance provided by the two ethyl groups could be exploited to fine-tune selectivity for biological targets.

Areas for Future Investigation

Given the lack of specific biological data, the following areas represent potential avenues for research:

-

Screening for Biological Activity: The compound could be screened against various biological targets, such as kinases, ion channels, and microbial enzymes, to identify any potential therapeutic utility.

-

Derivatization Studies: The secondary amine provides a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Toxicological Profiling: A thorough toxicological assessment is a prerequisite for any potential pharmaceutical application.

Toxicological Information

There is limited publicly available toxicological data for this compound. The available safety data sheet indicates that it may cause skin, eye, and respiratory irritation.[5] Acute toxicity data is not available.[5]

However, data on its precursor, 2,6-diethylaniline (CAS: 579-66-8) , can provide some insight into potential hazards:

-

Acute Toxicity: The oral LD50 in rats is reported as 1800 mg/kg, indicating moderate acute toxicity if swallowed.[7]

-

Methemoglobinemia: Like many aromatic amines, exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[13]

-

Genotoxicity and Carcinogenicity: Studies on the genotoxicity of 2,6-diethylaniline have produced conflicting results.[14] The closely related 2,6-dimethylaniline (B139824) is classified as "possibly carcinogenic to humans (Group 2B)" by the IARC, primarily based on sufficient evidence in experimental animals.[12]

Researchers handling this compound or its precursors should do so with appropriate personal protective equipment and in a well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with well-established synthetic routes and a primary application in the agrochemical industry. While its potential in drug development is currently unexplored, its structural similarity to known pharmacophores suggests it could be a valuable building block for the synthesis of novel bioactive compounds. This guide provides the foundational chemical and synthetic information necessary to facilitate further research into this compound's properties and potential applications. Future studies focusing on its biological activity and toxicological profile are warranted to fully understand its potential in the pharmaceutical and life sciences sectors.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C15H25NO | CID 19855320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 2,6-Diethylaniline 98 579-66-8 [sigmaaldrich.com]

- 7. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2,6-Diethylaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-Diethyl-N-(2-propoxyethyl)aniline, a key intermediate in the production of the herbicide pretilachlor (B132322).[1][2] The information is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies: N-alkylation and reductive amination . Each method presents distinct advantages and challenges in terms of yield, selectivity, and reaction conditions.

N-Alkylation of 2,6-Diethylaniline (B152787)

The most conventional route involves the direct N-alkylation of 2,6-diethylaniline with a suitable 2-propoxyethyl halide, such as 1-chloro-2-propoxyethane or 1-bromo-2-propoxyethane.[3] This nucleophilic substitution reaction is widely employed in industrial settings.

A significant challenge in this approach is the potential for over-alkylation, leading to the formation of the N,N-bis(2-propoxyethyl)-2,6-diethylaniline byproduct.[2][3] To favor the desired mono-alkylation product, an excess of 2,6-diethylaniline is often used.[2][3]

Experimental Protocol: N-Alkylation with Chloroethyl Propyl Ether

This protocol is based on a patented method for the production of this compound.[2][4]

Materials:

-

2,6-Diethylaniline

-

Chloroethyl propyl ether

-

Acid binding agent (e.g., sodium carbonate, potassium carbonate)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 2,6-diethylaniline, chloroethyl propyl ether, and the acid binding agent. The typical molar ratio of 2,6-diethylaniline to chloroethyl propyl ether is between 1.5:1 and 2.5:1, and the acid binding agent is used in a molar ratio of 0.45-0.7 relative to the chloroethyl propyl ether.[2]

-

Heat the reaction mixture to a temperature between 120°C and 180°C.[2][4]

-

Maintain the reaction at this temperature for 5 to 8 hours, with continuous stirring.[2]

-

Monitor the progress of the reaction by a suitable analytical method, such as gas chromatography (GC), until the desired conversion is achieved.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the acid binding agent and any salts formed.

-

The crude product is then purified by vacuum distillation to isolate the this compound.

Data Presentation: N-Alkylation Reaction Parameters

| Parameter | Value | Reference |

| Molar Ratio (2,6-diethylaniline : chloroethyl propyl ether) | 1.5-2.5 : 1 | [2] |

| Molar Ratio (Acid binding agent : chloroethyl propyl ether) | 0.45-0.7 : 1 | [2] |

| Reaction Temperature | 120-180 °C | [2][4] |

| Reaction Time | 5-8 hours | [2] |

| Reported Molar Yield | 85.6% (under optimized conditions) | [5] |

Optimized conditions from one study were a reaction time of 10 hours at 170°C with a 3:1 molar ratio of 2,6-diethylaniline to 2-chloro-1-ethoxypropane.[5]

Logical Relationship: N-Alkylation Pathway

Reductive Amination

Reductive amination offers a more selective, one-pot alternative for the synthesis of this compound.[3] This method involves the reaction of 2,6-diethylaniline with 2-propoxyacetaldehyde (B13883488) in the presence of a reducing agent. The reaction proceeds through an in-situ formed imine intermediate, which is immediately reduced to the target secondary amine.[3]

A highly effective system for this transformation utilizes a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor.[3][6] This method is noted for its mild reaction conditions, often proceeding at room temperature, and providing high selectivity for the mono-alkylation product with excellent yields.[3][6]

Experimental Protocol: Reductive Amination

This protocol is adapted from a general procedure for the N-alkylation of 2,6-diethylaniline derivatives via reductive amination.[6]

Materials:

-

2,6-Diethylaniline

-

2-Propoxyacetaldehyde

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ammonium formate

-

2-Propanol

-

Water

-

Brine solution

-

Sodium sulfate

Procedure:

-

To a flask containing Pd/C (0.1 equivalents), add a mixture of 2-propanol and water (9:1 v/v).

-

Add ammonium formate (10 equivalents) to the flask and stir the mixture for 5 minutes to activate the catalyst.

-

Add 2,6-diethylaniline (1 equivalent) and 2-propoxyacetaldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture through celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dilute the residue with dichloromethane and wash with a brine solution.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Distill the organic layer under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., Ethyl Acetate/Cyclohexane) to obtain the pure this compound.[6]

Data Presentation: Reductive Amination Reaction Conditions

| Parameter | Value | Reference |

| Reactants | 2,6-Diethylaniline, 2-Propoxyacetaldehyde | [3][6] |

| Catalyst | Palladium on carbon (Pd/C) | [3][6] |

| Hydrogen Donor | Ammonium formate | [3][6] |

| Solvent | 2-Propanol/Water | [6] |

| Temperature | Room Temperature | [3][6] |

| Reaction Time | ~30 minutes | [6] |

Experimental Workflow: Reductive Amination

Alternative Synthesis Pathway

An alternative, though less common, method involves the reaction of 2,6-diethylaniline with 2-propoxyethanol (B165432) in the presence of a catalyst at high temperature and pressure.[3][7]

Experimental Protocol: Reaction with 2-Propoxyethanol

This protocol is based on a described synthesis method.[7]

Materials:

-

2,6-Diethylaniline

-

2-Propoxyethanol

-

Catalyst (e.g., a supported metal catalyst)

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

Activate the catalyst in a vertical steel tube reactor under a nitrogen/hydrogen mixture at approximately 250°C for 16 hours.

-

Pass a mixture of 2-propoxyethanol and 2,6-diethylaniline (e.g., in a 2:1 molar ratio) over the catalyst at an elevated temperature (e.g., 270°C) and pressure (e.g., 2 bars), along with a stream of hydrogen gas.

-

Continuously analyze the reaction mixture exiting the reactor by gas chromatography to monitor the conversion of 2,6-diethylaniline and the selectivity of the reaction.

Conclusion

Both N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound. The choice of pathway often depends on the desired scale of production, available starting materials, and the importance of minimizing byproduct formation. While traditional N-alkylation is a robust industrial method, reductive amination offers a more selective and milder alternative, which can be particularly advantageous in laboratory and fine chemical production settings. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize the most suitable synthetic route for their specific needs.

References

- 1. Buy this compound | 61874-13-3 [smolecule.com]

- 2. Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | 61874-13-3 | Benchchem [benchchem.com]

- 4. CN104478741A - Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Google Patents [patents.google.com]

- 5. The synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. jocpr.com [jocpr.com]

- 7. prepchem.com [prepchem.com]

physical and chemical properties of 2,6-Diethyl-N-(2-propoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of the organic compound 2,6-Diethyl-N-(2-propoxyethyl)aniline.

Compound Identification

This compound is an aromatic amine characterized by a disubstituted aniline (B41778) core.[1] Its structure features two ethyl groups at the 2 and 6 positions of the benzene (B151609) ring and a 2-propoxyethyl group attached to the nitrogen atom.[1] This substitution pattern, particularly the steric hindrance provided by the ortho-ethyl groups, significantly influences its chemical reactivity and physical properties.[2]

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| CAS Number | 61874-13-3[1][2][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₁₅H₂₅NO[1][3][4][5][6][7][8][9][10][12][14] |

| Synonyms | This compound; 2,6-Diethyl-N-(2-propoxyethyl)-benzenamine; N-Propoxyethyl-2,6-Diethyl Aniline[4][5] |

| InChI Key | DTEGEQGTAYAXBC-UHFFFAOYSA-N[1][2][5][8] |

| SMILES | CCCOCCNC1=C(C=CC=C1CC)CC[1][3][5] |

Physical and Chemical Properties

The compound is typically a light yellow, transparent liquid at room temperature.[1][4][5] It is not readily soluble in water but demonstrates good solubility in organic solvents such as toluene (B28343) and benzene.[4] The high boiling point is attributed to its increased molecular weight and the presence of intermolecular hydrogen bonding.[1]

Table of Physical Properties

| Property | Value |

| Molecular Weight ( g/mol ) | 235.37[4][5][6][10][11][14] |

| Appearance | Light yellow transparent liquid[1][4][5][12] |

| Boiling Point (°C) | 352[4][5][9][10][12][14] |

| Density (g/cm³) | 0.953[4][5][9][10][14] |

| Flash Point (°C) | 150[4][5][9][10][14] |

| Refractive Index | 1.521[4] |

| Vapor Pressure (mmHg at 25°C) | 4.04E-05[4] |

| pKa (Predicted) | 4.01 ± 0.50[4][9] |

Table of Chemical Data

| Property | Value |

| Exact Mass | 235.19400[5] |

| Hydrogen Bond Donor Count | 1[5] |

| Hydrogen Bond Acceptor Count | 2[5] |

| XLogP3 | 3.72290[8] |

Chemical Reactivity and Synthesis

As a secondary amine, this compound undergoes typical reactions such as N-alkylation and acylation.[1] The aromatic ring is also susceptible to electrophilic aromatic substitution.[1]

The compound is a key intermediate in the synthesis of the herbicide Pretilachlor (B132322).[1][15] This involves an acylation reaction of this compound with chloroacetyl chloride.[15]

Role of the compound as a key intermediate.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. A primary challenge in its synthesis is controlling the reaction to favor monoalkylation and prevent the formation of the dialkylated byproduct, N,N-bis(2-propoxyethyl)-2,6-diethylaniline.[2][15] Using an excess of the starting aniline is a common strategy to mitigate this.[2][15]

Method 1: Alkylation with Chloroethyl Propyl Ether

This method involves the reaction of 2,6-diethylaniline (B152787) with chloroethyl propyl ether in the presence of an acid-binding agent.[15]

Synthesis via alkylation with chloroethyl propyl ether.

Protocol Details:

-

Molar Ratio : The molar ratio of 2,6-diethylaniline to chloroethyl propyl ether to the acid binding agent is specified as (1.5-2.5) : 1 : (0.45-0.7).[15]

-

Temperature : The alkylation reaction is conducted at a temperature ranging from 120°C to 180°C.[15]

-

Duration : The reaction is carried out for 5 to 8 hours.[15]

-

Outcome : This method is noted for its short process flow, increased raw material utilization, and reduced production costs.[15]

Method 2: Reaction with 2-chloro-1-ethoxypropane

An alternative synthesis route involves reacting 2,6-diethylaniline with 2-chloro-1-ethoxypropane.[16]

Protocol Details:

-

Molar Ratio : The optimal material molar ratio is 3:1 (2,6-diethylaniline to 2-chloro-1-ethoxypropane).[16]

-

Temperature : The reaction is maintained at 170°C.[16]

-

Duration : The optimal reaction time is 10 hours.[16]

-

Yield : Under these conditions, a product molar yield of 85.6% has been reported.[16]

Applications

This compound serves as a crucial intermediate in several industrial sectors.

-

Agrochemicals : Its primary application is in the production of the selective herbicide Pretilachlor, which is used to control weeds in rice crops.[1][6][15] The compound is valued for creating a stable herbicide with prolonged activity in the soil.[1][6]

-

Dyes and Pigments : It is used as an intermediate in the manufacturing of various dyes and pigments for the textile industry and other materials.[1][4]

-

Pharmaceuticals : The compound serves as an intermediate in the synthesis of certain medicinal compounds.[1][4]

-

Fuel Chemistry : It has potential applications as an antiknock agent in gasoline, offering a replacement for tetraethyl lead.[1]

Safety and Handling

Due to its potential toxicity and flammability, careful handling of this compound is required.[4]

Hazard Information:

-

GHS Classification : Causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[14]

-

Incompatibilities : It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[14][17]

-

Hazardous Decomposition : When heated to decomposition, it emits toxic fumes, including carbon oxides and nitrogen oxides.[14][17]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[14][18]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[7][14][18]

First Aid Measures:

-

Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[14][18]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][18]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[14][18]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][18]

References

- 1. Buy this compound | 61874-13-3 [smolecule.com]

- 2. This compound | 61874-13-3 | Benchchem [benchchem.com]

- 3. This compound | C15H25NO | CID 19855320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 61874-13-3 [chemicalbook.com]

- 7. 61874-13-3|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 61874-13-3 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. scbt.com [scbt.com]

- 12. Pretilachlor Impurity 2 - SRIRAMCHEM [sriramchem.com]

- 13. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 16. The synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility Profile of 2,6-Diethyl-N-(2-propoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,6-Diethyl-N-(2-propoxyethyl)aniline. Due to the limited publicly available quantitative data, this document focuses on summarizing qualitative solubility information and presenting standardized experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₅H₂₅NO.[1] It is classified as a substituted aniline (B41778) and finds applications as an intermediate in the synthesis of agrochemicals, such as the herbicide pretilachlor. Understanding its solubility is crucial for its synthesis, formulation, and application.

Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents at different temperatures is not widely available in published literature. However, qualitative descriptions of its solubility have been reported and are summarized below.

Qualitative Solubility

The solubility of this compound in water and a range of common organic solvents is presented in Table 1.

| Solvent Type | Solvent | Solubility Description |

| Aqueous | Water | Not readily soluble |

| Polar Protic | Ethanol, Methanol | High solubility[1] |

| Polar Aprotic | Dichloromethane, Acetone, Dimethylformamide | Excellent solubility[1] |

| Non-polar Aromatic | Toluene, Benzene | Soluble |

Hansen Solubility Parameters

Hansen solubility parameters provide a method for predicting the solubility of a substance in a given solvent. The estimated Hansen solubility parameters for this compound are detailed in Table 2.

| Parameter | Value (MPa¹ᐟ²) |

| Dispersion (δd) | 16.8[1] |

| Polar (δp) | 4.2[1] |

| Hydrogen Bonding (δh) | 6.8[1] |

| Total (δt) | 18.1 [1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental protocols are necessary. The following sections detail a general procedure for determining the solubility of this compound in organic solvents using the widely accepted shake-flask method.

Shake-Flask Method for Organic Solvents

This method is a reliable approach for determining the thermodynamic solubility of a compound in a specific solvent.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

3.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the selected organic solvent to the vial. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. . Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop and validate a suitable HPLC-UV or GC method for the accurate quantification of the compound.

-

Analyze the diluted sample solution and determine its concentration by comparing its response to the calibration curve generated from the standard solutions.

-

-

Data Calculation and Reporting:

-

Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Synthesis Pathway

As no specific signaling pathways involving this compound are documented, a diagram illustrating a common synthesis route for the compound is provided below. This is relevant for its production and use as a chemical intermediate.

References

An In-Depth Technical Guide to the Safe Handling of 2,6-Diethyl-N-(2-propoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,6-Diethyl-N-(2-propoxyethyl)aniline (CAS No. 61874-13-3), a versatile organic compound utilized in various industrial and research applications, including the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is the foundation of safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H25NO[3][4] |

| Molecular Weight | 235.37 g/mol [2][3][4][5][6] |

| Appearance | Light yellow transparent liquid[1][2][7] |

| Boiling Point | 352 °C[1][2][3][7] |

| Flash Point | 150 °C[1][3][7] |

| Density | 0.953 g/cm³[1][3][7] |

| Refractive Index | 1.521[1][7] |

| Vapor Pressure | 4.04E-05 mmHg at 25°C[1] |

| Solubility | Insoluble in water; soluble in most organic solvents like toluene (B28343) and benzene.[1] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[3] |

Note: While some sources state "no data available" for GHS classification, the most detailed safety data sheets provide the classifications listed above.

Prudent Handling and Storage Protocols

Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls and Ventilation

Handling of this compound should be conducted in a well-ventilated area.[3][5] The use of a chemical fume hood is recommended to keep airborne concentrations low.[8] Facilities must be equipped with an eyewash station and a safety shower in case of accidental exposure.[3][8][9]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[3] A face shield may be appropriate for larger quantities or when splashing is a significant risk.[3]

-

Hand Protection: Wear chemically resistant gloves.[5] Gloves should be inspected for integrity before each use.[5]

-

Skin and Body Protection: A laboratory coat and closed-toed footwear are the minimum requirements.[3] For tasks with a higher risk of splashing, additional protective clothing may be necessary.[10]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator should be worn.[3]

Storage Requirements

Store containers tightly closed in a cool, dry, and well-ventilated area.[3][5] Keep away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][10] It is also crucial to protect the compound from sources of ignition.[3][5]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an accidental exposure.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air.[3][5] If breathing is difficult, administer oxygen.[3][5] If breathing has stopped, provide artificial respiration.[3][5] Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Get medical advice if irritation persists.[3] |

| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting.[3][5] Rinse the mouth with water.[3][5] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3][5] |

Spill and Waste Management

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[3][5] Unprotected personnel should be kept away from the spill area.[3] Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.[3][5]

Waste Disposal

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[3]

Fire and Explosion Hazard Data

While not highly flammable, this compound will burn if exposed to sufficient heat.

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3][5]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[3]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Workflow and Logic Diagrams

To aid in the practical application of these safety protocols, the following diagrams illustrate key decision-making processes and workflows.

Caption: Figure 1: Standard Handling Workflow

Caption: Figure 2: Emergency Response for Personal Exposure

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 61874-13-3 [smolecule.com]

- 3. aksci.com [aksci.com]

- 4. This compound | 61874-13-3 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C15H25NO | CID 19855320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. nj.gov [nj.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

synthesis of pretilachlor from 2,6-Diethyl-N-(2-propoxyethyl)aniline

Introduction

Pretilachlor (B132322) is a selective, pre-emergence herbicide belonging to the chloroacetanilide class, widely utilized for weed control in rice cultivation.[1][2] The final and critical step in its synthesis is the N-acylation of the intermediate compound, 2,6-Diethyl-N-(2-propoxyethyl)aniline. This process involves the reaction of the secondary amine group of the aniline (B41778) derivative with chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] Careful control of reaction parameters such as temperature, solvent, and the choice of base is essential for achieving high yield and purity of the final product.[3][4]

Experimental Protocols

This section details the protocol for the synthesis of pretilachlor via the acylation of this compound with chloroacetyl chloride. The following procedure is a representative method compiled from established synthesis routes.[1][3]

Materials and Equipment:

-

Reactants:

-

This compound

-

Chloroacetyl chloride

-

-

Base/Acid Scavenger:

-

Solvent:

-

Apparatus:

Protocol:

-

Reaction Setup:

-

In a dry three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound and a base (e.g., sodium carbonate) in a suitable solvent like toluene.[3] The molar ratio of the aniline intermediate to chloroacetyl chloride is typically around 1:1 to 1:1.05.[1]

-

Purge the reaction vessel with an inert gas, such as nitrogen, to create an oxygen-free atmosphere.[3]

-

-

Acylation Reaction:

-

Cool the reaction mixture to a temperature between 0°C and 5°C using an ice/salt bath.[3]

-

Slowly add chloroacetyl chloride, potentially dissolved in the same solvent, to the reaction mixture via the dropping funnel over a period of 1-2 hours.[1][3] It is crucial to maintain the internal temperature below 5°C during this addition to control the exothermic reaction and minimize side-product formation.[3][6]

-

After the addition is complete, allow the reaction to proceed with stirring for an additional 3-4 hours, either while maintaining the low temperature or allowing it to warm to room temperature.[1][3]

-

-

Work-up and Purification:

-

Once the reaction is complete, as monitored by a suitable technique like TLC, quench the reaction by adding water to the mixture.[1][3]

-

Transfer the mixture to a separatory funnel. The organic layer containing the pretilachlor product is separated from the aqueous layer.[1][3]

-

Wash the organic layer sequentially with water and then a saturated brine solution to remove any remaining salts and impurities.[1]

-

Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate.[1]

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude pretilachlor product.[1][7]

-

If necessary, the product can be further purified by vacuum distillation.[7]

-

Data Presentation

The following table summarizes quantitative data from various reported syntheses of pretilachlor, highlighting the reaction conditions and corresponding outcomes.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,6-Diethylaniline (B152787) | Sodium Hydride | Toluene | 100-120 | 4 | 85 | 93.8 | [1] |

| 2,6-Diethylaniline | Sodium Ethoxide | Toluene | 100-120 | 4 | 60 | 87.5 | [1] |

| 2,6-Diethylaniline* | Sodium Hydride | Dioxane | 100 | 4 | 81 | 92.0 | [1] |

| This compound | Sodium Carbonate | Toluene | < 5 | 3 | 95 | Not specified | [3] |

| 2,6-diethylanilinopropyl ether | Liquid Caustic | Not specified | Not specified | Not specified | 92 | 95 | [8] |

*Note: These examples represent a "one-pot" synthesis where this compound is formed in situ from 2,6-diethylaniline before the acylation step in the same reactor.[1]

Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of Pretilachlor.

Caption: Chemical reaction pathway for Pretilachlor synthesis.

References

- 1. CN102173998B - Method for one-pot synthesis of herbicide pretilachlor - Google Patents [patents.google.com]

- 2. Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. US4168965A - 2,6-Diethyl-n-(2'-N-propoxyethyl)-chloroacetanilide for selectively combating weeds - Google Patents [patents.google.com]

- 4. Pretilachlor (Ref: CGA 26423) [sitem.herts.ac.uk]

- 5. CN102229542A - Method for synthesizing pretilachlor - Google Patents [patents.google.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. CN105601529A - Pretilachlor synthesis method - Google Patents [patents.google.com]

- 8. Method and device for continuous acylation synthesis of pretilachlor - Eureka | Patsnap [eureka.patsnap.com]

Application Notes: N-Alkylation of 2,6-Diethylaniline

Introduction

N-alkylated derivatives of 2,6-diethylaniline (B152787) are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The N-alkylation of anilines is a fundamental reaction in organic synthesis, but achieving high selectivity for mono-alkylation over di-alkylation, while avoiding the formation of quaternary ammonium (B1175870) salts, can be challenging.[1] This document provides detailed protocols for the N-alkylation of 2,6-diethylaniline, with a primary focus on a highly efficient and selective reductive amination method. An alternative direct alkylation method is also presented for comparison.

The featured protocol utilizes a palladium on carbon (Pd/C) catalyst for the reductive amination of 2,6-diethylaniline with an aldehyde.[2] This method is advantageous due to its mild reaction conditions (room temperature), excellent yields, high selectivity for the mono-N-alkylated product, and its environmentally benign nature.[1]

Featured Protocol: Reductive Amination for the Synthesis of N-ethyl-2,6-diethylaniline

This protocol describes a one-pot reductive amination process. The reaction proceeds through the initial formation of a Schiff base intermediate from the reaction of 2,6-diethylaniline with an aldehyde. Subsequently, the Pd/C catalyst facilitates the reduction of this intermediate to the desired N-alkylated amine, using hydrogen generated in-situ from ammonium formate (B1220265).[2]

Data Presentation

The quantitative data for the reagents and a comparison of reaction conditions are summarized in the tables below.

Table 1: Reagents for Reductive Amination of 2,6-Diethylaniline

| Compound | Role | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Ratio |

| 2,6-Diethylaniline | Starting Material | 149.23 | 5 | 1.0 |

| Acetaldehyde | Alkylating Agent | 44.05 | 5 | 1.0 |

| 10% Palladium on Carbon | Catalyst | N/A | 0.5 | 0.1 |

| Ammonium Formate | Hydrogen Donor | 63.06 | 50 | 10.0 |

| 2-Propanol | Solvent | 60.10 | N/A | N/A |

| Water | Co-solvent | 18.02 | N/A | N/A |

Table 2: Comparison of N-Alkylation Methods

| Parameter | Method 1: Reductive Amination[1] | Method 2: Direct Alkylation[3] |

| Product | N-ethyl-2,6-diethylaniline | N-(2-propoxyethyl)-2',6'-diethylaniline |

| Alkylating Agent | Acetaldehyde | 1-propoxy-2-chloroethane |

| Catalyst | 10% Pd/C | Ferrous Chloride (FeCl₂) |

| Solvent | 2-Propanol / Water | None (Neat) |

| Temperature | Room Temperature | 150 °C (Reflux) |

| Time | 30 minutes | 15 hours |

| Reported Yield | Excellent | 92.0% |

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-2,6-diethylaniline via Reductive Amination [1][4]

This method presents a facile, economical, and environmentally benign alternative for reductive amination.[1]

Materials:

-

2,6-Diethylaniline (5 mmol)

-

Acetaldehyde (5 mmol)

-

10% Palladium on Carbon (Pd/C) (0.5 mmol)

-

Ammonium formate (50 mmol)

-

2-Propanol (90 ml)

-

Water (10 ml)

-

Brine solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Celite

-

Silica (B1680970) gel for column chromatography

-

Ethyl Acetate/Cyclohexane (for elution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Catalyst Activation: To a round-bottom flask, add 90 ml of 2-propanol and 0.5 mmol of 10% Pd/C. In a separate beaker, dissolve 50 mmol of ammonium formate in 10 ml of water. Transfer the ammonium formate solution to the flask containing the Pd/C. Stir the mixture vigorously for 5 minutes at room temperature to activate the catalyst.[1][4]

-

Reaction Mixture: To the activated catalyst mixture, add 5 mmol of 2,6-diethylaniline and 5 mmol of acetaldehyde.[1][4]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][4]

-

Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4] Remove the solvent from the filtrate under reduced pressure at 45-50°C.[1]

-

Extraction: Dilute the resulting residue with dichloromethane and wash with a brine solution.[1][2] Separate the organic phase and dry it over anhydrous Na₂SO₄.[1]

-

Purification: Remove the solvent by distillation under reduced pressure. Purify the crude residue by silica gel column chromatography using an Ethyl Acetate/Cyclohexane solvent system to yield the pure N-ethyl-2,6-diethylaniline.[1][4]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H and ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[4]

Protocol 2: Synthesis of N-(2-propoxyethyl)-2',6'-diethylaniline via Direct Alkylation [3]

This method demonstrates a direct N-alkylation using an alkyl halide under thermal conditions.

Materials:

-

2,6-Diethylaniline (0.2 mol)

-

1-propoxy-2-chloroethane (0.4 mol)

-

Ferrous Chloride (FeCl₂) (0.1 mol)

-

Dichloromethane (DCM)

-

10% Sodium hydroxide (B78521) solution

-

Magnesium sulfate (MgSO₄)

-

Celite

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for work-up and distillation

Procedure:

-

Reaction Setup: To a 100 ml three-necked flask, add 2,6-diethylaniline (0.2 mol), 1-propoxy-2-chloroethane (0.4 mol), and FeCl₂ (0.1 mol).[3]

-

Reaction: Heat the mixture to reflux at 150°C and maintain for 15 hours.[3]

-

Work-up: After the reaction, cool the mixture to room temperature. Dilute the solution with dichloromethane and wash with a 10% sodium hydroxide solution until the pH is between 7 and 8.[3]

-

Purification: Filter the solution through Celite. Separate the organic layer and dry it over magnesium sulfate.[3] Concentrate the solution under reduced pressure and purify the product by vacuum distillation to obtain N-(2-propoxyethyl)-2',6'-diethylaniline.[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the featured reductive amination protocol and a decision guide for selecting an appropriate N-alkylation method.

Caption: Experimental workflow for N-alkylation via reductive amination.

Caption: Decision guide for selecting an N-alkylation method.

References

Application Notes and Protocols: Acylation of 2,6-Diethyl-N-(2-propoxyethyl)aniline with Chloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of 2,6-Diethyl-N-(2-propoxyethyl)aniline with chloroacetyl chloride is a critical step in the synthesis of the selective, pre-emergence herbicide, Pretilachlor. This reaction forms a stable amide bond and introduces a reactive chloroacetyl group, making the resulting molecule, 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide (Pretilachlor), effective in controlling a wide range of weeds, particularly in rice cultivation. Understanding the nuances of this N-acylation reaction is paramount for process optimization, yield maximization, and ensuring product purity in agrochemical research and development.

This document provides detailed application notes and experimental protocols for the acylation of this compound with chloroacetyl chloride, summarizing key quantitative data and outlining a comprehensive experimental workflow.

Data Presentation

The following table summarizes various reported conditions and yields for the synthesis of Pretilachlor, focusing on the acylation step. It is important to note that many industrial syntheses are performed as a one-pot process, starting from 2,6-diethylaniline (B152787). The data presented here reflects the overall yield of these multi-step syntheses, with the acylation being the final key transformation.

| Entry | Starting Material | Acylating Agent | Solvent | Base/Acid Binder | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) | Reference |

| 1 | This compound | Chloroacetyl chloride | Toluene (B28343) | Sodium carbonate | < 5 | 3 | - | - | --INVALID-LINK-- |

| 2 | 2,6-diethylaniline (one-pot) | Chloroacetyl chloride | Toluene | Sodium ethoxide | 100 | 4 | 60 | 87.5 | --INVALID-LINK-- |

| 3 | 2,6-diethylaniline (one-pot) | Chloroacetyl chloride | Toluene | Sodium hydride | 100 | 4 | 85 | 93.8 | --INVALID-LINK-- |

| 4 | 2,6-diethylaniline (one-pot) | Chloroacetyl chloride | Toluene | - | 90 | 4 | 78 | 91.3 | --INVALID-LINK-- |

| 5 | 2,6-diethylaniline (one-pot) | Chloroacetyl chloride | Toluene | - | 80 | 4 | 75 | 90.6 | --INVALID-LINK-- |

| 6 | 2-ethyl-6-methyl-N-(1'-methoxyl-propyl-2-group)phenylamine | Chloroacetyl chloride | Toluene | Triethylamine | Room Temp | 5 | >92 | - | --INVALID-LINK-- |

Experimental Protocols

The following protocols provide detailed methodologies for the acylation reaction. Protocol 1 is a direct acylation, while Protocol 2 describes a one-pot synthesis, which is a common industrial approach.

Protocol 1: Direct Acylation of this compound

This protocol is based on a procedure described for the synthesis of Pretilachlor. --INVALID-LINK--

Materials:

-

This compound

-

Chloroacetyl chloride

-

Toluene

-

Sodium carbonate (or another suitable acid binder like triethylamine)

-

Water

-

Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

-

Ice/salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound (e.g., 0.1 mol, 23.5 g) and sodium carbonate (e.g., 0.12 mol, 12.7 g) in 200 mL of anhydrous toluene.

-

Cool the mixture to 0°C using an ice/salt bath.

-

While stirring vigorously, add a solution of chloroacetyl chloride (e.g., 0.11 mol, 12.4 g) in 50 mL of anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 5°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline (B41778) is consumed.

-

Upon completion, carefully add 100 mL of water to the reaction mixture to quench the reaction and dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% hydrochloric acid (to remove any unreacted amine), 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide can be further purified by vacuum distillation or column chromatography.

Protocol 2: One-Pot Synthesis of Pretilachlor from 2,6-Diethylaniline

This protocol is adapted from a patented one-pot synthesis method. --INVALID-LINK--

Materials:

-

2,6-Diethylaniline

-

Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

-

Chloroethyl propyl ether

-

Chloroacetyl chloride

-

Anhydrous toluene

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Multi-neck round-bottom flask with a mechanical stirrer, thermometer, and condenser

-

Heating mantle

Procedure:

-

Alkylation Step:

-

To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,6-diethylaniline (1.0 mol, 149 g) and 100 mL of anhydrous toluene.

-

Under an inert atmosphere (e.g., nitrogen), slowly add sodium hydride (1.1 mol, 44 g of 60% dispersion) in portions, controlling the rate of addition to manage gas evolution. Alternatively, sodium ethoxide (1.1 mol, 74.8 g) can be used.

-

Stir the mixture at 40°C for 1 hour.

-

Add chloroethyl propyl ether (1.05 mol, 129 g) dropwise.

-

After the addition, heat the reaction mixture to 120°C and maintain for 2 hours.

-

-

Acylation Step:

-

Cool the reaction mixture to approximately 80-90°C.

-

Add chloroacetyl chloride (1.0 mol, 113 g) dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 100°C and continue to stir for 4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add 200 mL of water and stir for 5-10 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer twice with saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation under reduced pressure to yield the final product, 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

-

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of Pretilachlor.

Application Notes and Protocols for the Quantification of 2,6-Diethyl-N-(2-propoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethyl-N-(2-propoxyethyl)aniline is a key intermediate in the synthesis of various agrochemicals, most notably the herbicide pretilachlor.[1][2] Accurate and precise quantification of this aniline (B41778) derivative is crucial for process monitoring, quality control of the final product, and for studying its environmental fate and toxicology. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Analytical Methods Overview

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantitative analysis of aniline derivatives.[3] Reversed-phase HPLC with UV detection is a straightforward and reliable method for assaying the purity of this compound.

-

Gas Chromatography (GC): Well-suited for the analysis of volatile and semi-volatile compounds like aniline derivatives. GC-FID provides excellent quantification, while GC-MS offers definitive identification of the analyte and any impurities.[4][5]

Quantitative Data Summary

The following tables summarize the typical validation parameters for the HPLC-UV and GC-FID quantification of this compound. These values are based on methods developed for closely related aniline derivatives and serve as a benchmark for method validation.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~5 ng/mL |

| Limit of Quantification (LOQ) | ~15 ng/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Table 2: GC-FID Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | ~10 ng/mL |

| Limit of Quantification (LOQ) | ~30 ng/mL |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 3% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

a. Instrumentation and Materials

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

This compound analytical standard (≥98% purity).

-

HPLC grade acetonitrile (B52724) and water.

-

0.45 µm syringe filters.

b. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

c. Standard and Sample Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create concentrations ranging from 0.5 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d. Data Analysis

-

Identification: The retention time of the peak in the sample chromatogram should match that of the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a GC-FID method for the quantification of this compound. For definitive identification, a mass spectrometer (MS) can be used as the detector.

a. Instrumentation and Materials

-

Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.

-

Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a mid-polarity phase like 5% phenyl-methylpolysiloxane).

-

This compound analytical standard (≥98% purity).

-

HPLC grade acetone (B3395972) or ethyl acetate.

-

High purity helium, hydrogen, and air.

b. Chromatographic Conditions

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (split ratio 50:1).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Detector Temperature: 300°C.

c. Standard and Sample Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetone in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetone to create concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-